Cas no 2225169-14-0 (2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid)

2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex heterocyclic compounds. Its pyridine core, substituted with a trifluoromethyl group and a methyl group, enhances reactivity and stability, making it valuable in pharmaceutical and agrochemical applications. The boronic acid moiety facilitates efficient coupling with aryl or heteroaryl halides under mild conditions, enabling the construction of biaryl structures. The trifluoromethyl group contributes to improved lipophilicity and metabolic stability in drug development. This compound is particularly useful in medicinal chemistry for designing bioactive molecules due to its balanced reactivity and compatibility with diverse reaction conditions.
2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid structure
2225169-14-0 structure
商品名:2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid
CAS番号:2225169-14-0
MF:C7H7BF3NO2
メガワット:204.94
CID:5143835
PubChem ID:119081511

2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid 化学的及び物理的性質

名前と識別子

    • 2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid
    • (2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
    • 2-Methyl-5-(trifluoromethyl)pyridin-3-ylboronic acid
    • KS-9329
    • [2-methyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid
    • 2225169-14-0
    • (2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronicacid
    • AKOS030623719
    • インチ: 1S/C7H7BF3NO2/c1-4-6(8(13)14)2-5(3-12-4)7(9,10)11/h2-3,13-14H,1H3
    • InChIKey: HJILMIUARIVXKS-UHFFFAOYSA-N
    • ほほえんだ: C1(C)=NC=C(C(F)(F)F)C=C1B(O)O

計算された属性

  • せいみつぶんしりょう: 205.0521931g/mol
  • どういたいしつりょう: 205.0521931g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.4Ų

2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M903770-100mg
2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid
2225169-14-0 95%
100mg
¥8,280.00 2022-01-12
eNovation Chemicals LLC
Y1105069-100mg
(2-methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
2225169-14-0 95%
100mg
$1500 2024-07-23
eNovation Chemicals LLC
Y1105069-1g
(2-methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
2225169-14-0 95%
1g
$2400 2025-02-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M903770-5mg
2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid
2225169-14-0 95%
5mg
¥898.20 2022-01-12
eNovation Chemicals LLC
Y1105069-1g
(2-methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
2225169-14-0 95%
1g
$2400 2025-02-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M903770-25mg
2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid
2225169-14-0 95%
25mg
¥2,970.00 2022-01-12

2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid 関連文献

2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acidに関する追加情報

Introduction to 2-Methyl-5-(trifluoromethyl)pyridine-3-boronic Acid (CAS No. 2225169-14-0)

2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. This compound, identified by its CAS number CAS No. 2225169-14-0, is particularly valued for its role as an intermediate in the synthesis of various bioactive molecules. Its unique structural features, including a methyl group at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring, along with a boronic acid functionality at the 3-position, make it a valuable building block in organic synthesis.

The< strong> boronic acid moiety in this compound is particularly noteworthy as it serves as a crucial reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely employed in the construction of complex molecular architectures. These reactions are fundamental in the development of novel pharmaceuticals and agrochemicals, where precise molecular connectivity is essential.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from heterocyclic compounds. Pyridine derivatives, in particular, have been extensively studied due to their prevalence in biologically active molecules. The< strong> trifluoromethyl group appended to the pyridine ring in this compound enhances its pharmacological potential by influencing electronic properties and metabolic stability. This modification is particularly relevant in drug design, where such functional groups can significantly impact the efficacy and selectivity of therapeutic agents.

The< strong> methyl group at the 2-position of the pyridine ring further contributes to the compound's reactivity and functionalization possibilities. This feature allows for additional modifications through various chemical transformations, making it a versatile intermediate for synthetic chemists. The combination of these structural elements makes< strong>2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid a cornerstone in the synthesis of complex organic molecules.

Recent advancements in pharmaceutical research have highlighted the importance of boronic acids as key intermediates in drug development. The ability to perform efficient cross-coupling reactions using boronic acids has revolutionized synthetic methodologies, enabling the rapid assembly of intricate molecular structures. This compound's compatibility with such reactions makes it an indispensable tool in modern synthetic chemistry.

The< strong>Suzuki-Miyaura coupling, named after Akira Suzuki andosamu miyaura, who were awarded the Nobel Prize in Chemistry in 2010 for their work on palladium-catalyzed cross-coupling reactions, is one of the most widely used reactions involving boronic acids. This reaction has been instrumental in the synthesis of a vast array of biaryl compounds, which are prevalent in many pharmaceuticals. The utility of< strong>2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid as a precursor in these reactions underscores its importance in medicinal chemistry.

In addition to its applications in drug synthesis, this compound has also been explored in materials science and catalysis. The unique electronic properties imparted by the< strong> trifluoromethyl and< strong>methyl groups make it a candidate for developing novel materials with tailored properties. Furthermore, its role as a ligand or catalyst precursor has been investigated, demonstrating its broad utility beyond traditional organic synthesis.

The growing interest in heterocyclic compounds has led to numerous studies aimed at optimizing synthetic routes for pyridine derivatives. The development of efficient methods for introducing functional groups into these rings has been a major focus. The< strong> boronic acid functionality provides a convenient handle for further chemical manipulation, allowing for rapid diversification of molecular structures.

The pharmaceutical industry continues to rely on innovative intermediates like< strong>2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid to discover new therapeutics. Its ability to serve as a versatile building block has made it indispensable in academic and industrial research labs alike. As new methodologies emerge, the demand for high-quality intermediates such as this one is expected to grow, driving further innovation and discovery.

In conclusion, CAS No. 2225169-14-0, corresponding to2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid, represents a critical component in modern chemical synthesis. Its unique structural features and reactivity make it an invaluable tool for researchers working on complex molecular architectures. As our understanding of organic chemistry continues to evolve, compounds like this will undoubtedly play an increasingly important role in shaping the future of pharmaceuticals and materials science.

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